molecular formula C12H15NO2S B5477420 4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine

4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine

Cat. No.: B5477420
M. Wt: 237.32 g/mol
InChI Key: HVXLHDBCCZWUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-11-12(15-9-14-11)7-10(1)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLHDBCCZWUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with 1,3-benzodioxole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by nucleophilic substitution with a benzodioxole derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzodioxole ring or the thiomorpholine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the thiomorpholine ring could influence the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    4-(1,3-Benzodioxol-5-ylmethyl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring.

Uniqueness

4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine is unique due to the presence of both the benzodioxole and thiomorpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique chemical reactions, potentially leading to novel applications .

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